molecular formula C8H4K2O12Sb2 B2896019 Antimonyl (potassium tartrate trihydrate) CAS No. 28300-74-5

Antimonyl (potassium tartrate trihydrate)

Cat. No.: B2896019
CAS No.: 28300-74-5
M. Wt: 613.83 g/mol
InChI Key: GUJUCWZGYWASLH-SOMOIXMJSA-J
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Biochemical Analysis

Biochemical Properties

Antimonyl (Potassium Tartrate Trihydrate) plays a significant role in biochemical reactions. It is predominantly used as an antiparasitic agent for treating infections caused by the parasite Leishmania . The compound interacts with various enzymes and proteins within the parasite, disrupting its metabolic processes .

Cellular Effects

Antimonyl (Potassium Tartrate Trihydrate) has profound effects on various types of cells and cellular processes. It has been shown to prevent the repair of DNA double strand breaks (DSBs) caused by γ-irradiation in Chinese hamster ovary cells . This suggests that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Antimonyl (Potassium Tartrate Trihydrate) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, disrupting the normal functioning of the parasite Leishmania .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimonyl (potassium tartrate trihydrate) is typically synthesized by reacting antimony trioxide (

Sb2O3Sb_2O_3Sb2​O3​

) with potassium hydrogen tartrate (

KHC4H4O6KHC_4H_4O_6KHC4​H4​O6​

) in an aqueous solution. The reaction proceeds as follows:

Sb2O3+2KHC4H4O6+3H2OK2Sb2(C4H2O6)23H2OSb_2O_3 + 2KHC_4H_4O_6 + 3H_2O \rightarrow K_2Sb_2(C_4H_2O_6)_2 \cdot 3H_2O Sb2​O3​+2KHC4​H4​O6​+3H2​O→K2​Sb2​(C4​H2​O6​)2​⋅3H2​O

This reaction is carried out under controlled temperature conditions to ensure the formation of the trihydrate form .

Industrial Production Methods: In industrial settings, the production of antimonyl (potassium tartrate trihydrate) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously to promote complete dissolution and reaction. The resulting solution is cooled to precipitate the crystalline product, which is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Antimonyl (potassium tartrate trihydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimonyl (potassium tartrate trihydrate) has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

28300-74-5

Molecular Formula

C8H4K2O12Sb2

Molecular Weight

613.83 g/mol

IUPAC Name

dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate

InChI

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1

InChI Key

GUJUCWZGYWASLH-SOMOIXMJSA-J

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

SMILES

C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.O.O.O.[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

Color/Form

Colorless liquid

density

2.6 at 68 °F (USCG, 1999) - Denser than water;  will sink
2.6 g/cu cm

melting_point

630 to 635 °F (NTP, 1992)

physical_description

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide.
Transparent odorless solid;  Efflorescing on exposure to air;  Or white solid;  [Hawley] Crystalline solid;  [MSDSonline]

solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol;  insoluble in alcohol /Hemihydrate/
In water, 83,000 mg/L at 20 °C
1 g dissolves in 12 mL water, 3 mL boiling water
1 gram dissolves in 15 mL glycerol
Slightly soluble in water
Insoluble in alcohol

Origin of Product

United States

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